molecular formula C8H6ClNS B1346955 4-Chloro-2-methylphenyl isothiocyanate CAS No. 23165-53-9

4-Chloro-2-methylphenyl isothiocyanate

Cat. No.: B1346955
CAS No.: 23165-53-9
M. Wt: 183.66 g/mol
InChI Key: XTYLRVPBHHRTMS-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.658 g/mol . . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a methyl group attached to a benzene ring.

Chemical Reactions Analysis

4-Chloro-2-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include amines, thiophosgene, carbon disulfide, and phenyl chlorothionoformate . The major products formed from these reactions are typically derivatives of the original compound, such as thiourea derivatives.

Scientific Research Applications

4-Chloro-2-methylphenyl isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanato group is highly electrophilic, allowing it to react readily with nucleophilic groups in other molecules. This reactivity is utilized in various chemical reactions to form new compounds . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

4-Chloro-2-methylphenyl isothiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-chloro-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLRVPBHHRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177747
Record name 3-Chloro-6-isothiocyanatotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23165-53-9
Record name 4-Chloro-1-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23165-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-isothiocyanatotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-6-isothiocyanatotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-isothiocyanatotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-6-ISOTHIOCYANATOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV8FP23VBE
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